molecular formula C22H17NO3 B2783045 6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-28-9

6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2783045
CAS RN: 533868-28-9
M. Wt: 343.382
InChI Key: JKZNKRADGAIYOJ-UHFFFAOYSA-N
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Description

The compound “6-(2-Methoxy-5-methylphenyl)benzodbenzazepine-5,7-dione” is a complex organic molecule. It contains a benzazepine ring, which is a seven-membered cyclic structure with one nitrogen atom. It also has a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzazepine ring. The methoxy and methyl groups would add to this complexity. The presence of the dione (two carbonyl groups) could potentially form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of benzazepine derivatives, demonstrating their potential in medicinal chemistry. For example, Guzikowski et al. (1997) detailed the synthesis of racemic tetrahydrobenzazepine diones as antagonists of NMDA and AMPA receptors, utilizing a Schmidt reaction followed by demethylation for synthesis. This process highlights the chemical flexibility and utility of benzazepine cores in generating compounds with significant pharmacological profiles (Guzikowski et al., 1997).

Pharmacological Applications

The pharmacological exploration of benzazepine derivatives has identified them as potential antagonists for NMDA and AMPA receptors, indicating their relevance in neuropharmacology. The study by Guzikowski et al. identified specific analogs with potent antagonist activities, demonstrating the therapeutic potential of such compounds in neurological disorders (Guzikowski et al., 1997).

Methodological Advancements

Research by Ikemoto et al. (2005) on a related benzazepine compound outlined a practical synthesis method for an orally active CCR5 antagonist, showcasing the versatility of benzazepine scaffolds in drug development. This work exemplifies how modifications to the benzazepine structure can yield compounds with specific biological activities, offering insights into methodological approaches that could potentially apply to the synthesis and development of 6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione derivatives (Ikemoto et al., 2005).

properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-14-11-12-20(26-2)19(13-14)23-21(24)17-9-5-3-7-15(17)16-8-4-6-10-18(16)22(23)25/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZNKRADGAIYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione

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